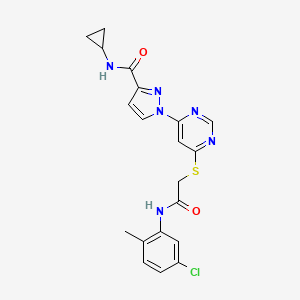![molecular formula C9H7BrN2O2S B2672534 Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate CAS No. 2057406-22-9](/img/structure/B2672534.png)
Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate” is a chemical compound with the molecular weight of 287.14 . It is used in various chemical reactions and has significant applications in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 2-aminothiazole-4-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea . The yield was reported to be 50%, with a melting point of 196–198 °C .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point, yield, and Rf value of a similar compound, Ethyl 2-aminothiazole-4-carboxylate, were reported to be 196–198 °C, 50%, and 0.61 respectively .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Research has highlighted the synthesis and application of derivatives of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate in the development of pharmacologically active compounds. For example, compounds synthesized from thiosemicarbazides, triazoles, and Schiff bases have demonstrated significant antihypertensive α-blocking activity with low toxicity, indicating their potential as therapeutic agents in managing hypertension (Abdel-Wahab et al., 2008). Similarly, the efficient synthesis of hydroxy-substituted 2-Aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks for drug discovery has been reported, highlighting the versatility of benzo[d]thiazole derivatives in medicinal chemistry (Durcik et al., 2020).
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their antitumor activities. For instance, 2-aminothiazole derivatives have shown potent antitumor activities against human lung cancer and glioma cell lines, highlighting their potential in cancer therapy (Li et al., 2016).
Material Science Applications
The compound and its derivatives find applications in material science as well. The preparation of fluorescent materials from biomass-derived furfural and natural amino acid cysteine through cross-coupling reactions for extended π-Conjugation has been achieved, demonstrating the role of this compound derivatives in the development of photoluminescent materials (Tanaka et al., 2015).
Catalysis and Synthetic Methodologies
Furthermore, thiazolium carbene catalysts derived from vitamin B1, which are closely related to the chemical family of this compound, have been effectively used for the N-formylation and N-methylation of amines using CO2 as the carbon source. This represents a sustainable approach for the synthesis of valuable products, highlighting the compound's relevance in green chemistry and catalysis (Das et al., 2016).
Mécanisme D'action
While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, similar compounds have been found to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell–cell communication process that allows bacteria to share information about cell density and adjust gene expression accordingly .
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-8(13)4-2-3-5(10)6-7(4)15-9(11)12-6/h2-3H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAYRUHRFBLEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2672451.png)
![3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2672452.png)


![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2672456.png)




![(E)-4-(azepan-1-ylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2672467.png)
![Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2672468.png)
![7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2672471.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2672473.png)

